Cas no 736-30-1 (1,2-Bis(4-nitrophenyl)ethane)

1,2-Bis(4-nitrophenyl)ethane 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(4-nitrophenyl)ethane
- 1,2-BIS(P-NITROPHENYL)ETHANE,CRYSTALLINE POWDER
- 1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene
- 4,4'-Dinitrobibenzyl
- NULL
- 1,2-diparanitrophenylethane
- 4,4'-dinitrobibenzil
- 4,4'-Dinitrodibenzyl
- Bibenzyl,4,4'-dinitro
- p,p'-Dinitrobibenzyl
- p,p'-Dinitrodibenzyl
- Bis(p-nitrobenzyl)
- NSC 60022
- NSC 608
- CHEBI:34040
- DTXSID2061066
- Benzene,1'-(1,2-ethanediyl)bis[4-nitro-
- 1,1'-(1,2-Ethanediyl)bis(4-nitrobenzene)
- A9489
- 736-30-1
- 4,4'-DINITRODIHYDROSTILBENE
- 1,2-Bis(p-nitrophenyl)ethane
- 1,2-Ethanediylbis(4-nitrobenzene)
- NSC-60022
- Dinitro-4,4' dibenzyle [French]
- AMY18600
- AKOS003063993
- Dinitro-4,4' dibenzyle
- Benzene,1,1'-(1,2-ethanediyl)bis[4-nitro-
- SCHEMBL3292782
- EC 212-001-5
- FT-0606314
- NSC608
- 1-Nitro-4-[2-(4-nitrophenyl)ethyl]benzene #
- Bibenzyl, 4,4'-dinitro-
- MFCD00014719
- NS00003674
- Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-
- Bibenzyl,4'-dinitro-
- NSC-608
- Benzene, 1,1'-(1,2-ethanediyl)bis(4-nitro-
- SY1ZK3A4XO
- BSNKHEKTRWNNAC-UHFFFAOYSA-N
- Q27115767
- NSC60022
- EINECS 212-001-5
- p,p'-Dinitro-bibenzyl
- 1,2-Ethanediylbis[4-nitrobenzene]
- UNII-SY1ZK3A4XO
- 1-nitro-4-[2-(4-nitrophenyl)-ethyl]-benzene
- NCIOpen2_002512
- 1,1'-ethane-1,2-diylbis(4-nitrobenzene)
- DB-080737
- DTXCID2047567
- STK005038
-
- MDL: MFCD00014719
- インチ: InChI=1S/C14H12N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2
- InChIKey: BSNKHEKTRWNNAC-UHFFFAOYSA-N
- ほほえんだ: C(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 272.08000
- どういたいしつりょう: 272.08
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 91.6A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: オレンジ結晶粉末
- 密度みつど: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 221 ºC
- ふってん: 415.31°C (rough estimate)
- フラッシュポイント: 208.4±16.0 °C
- 屈折率: 1.6180 (estimate)
- ようかいど: Insuluble (2.1E-4 g/L) (25 ºC),
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 91.64000
- LogP: 4.33460
- ようかいせい: 水に溶けない
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1,2-Bis(4-nitrophenyl)ethane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:1
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36
- RTECS番号:DA0356000
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R20/21/22
1,2-Bis(4-nitrophenyl)ethane 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1,2-Bis(4-nitrophenyl)ethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB357653-1 g |
1,2-Bis(p-nitrophenyl)ethane; . |
736-30-1 | 1 g |
€158.20 | 2023-07-19 | ||
abcr | AB357653-5 g |
1,2-Bis(p-nitrophenyl)ethane; . |
736-30-1 | 5 g |
€503.80 | 2023-07-19 | ||
abcr | AB357653-5g |
1,2-Bis(p-nitrophenyl)ethane; . |
736-30-1 | 5g |
€503.80 | 2025-02-17 | ||
A2B Chem LLC | AE07277-5g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 5g |
$351.00 | 2024-04-19 | ||
abcr | AB357653-1g |
1,2-Bis(p-nitrophenyl)ethane; . |
736-30-1 | 1g |
€158.20 | 2025-02-17 | ||
1PlusChem | 1P008QVH-1g |
4,4'-Dinitrobibenzyl |
736-30-1 | 1g |
$127.00 | 2024-04-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1642269-1g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 98% | 1g |
¥4401.00 | 2024-07-28 | |
A2B Chem LLC | AE07277-1g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 1g |
$118.00 | 2024-04-19 | ||
Alichem | A019108641-1g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 95% | 1g |
$409.20 | 2023-09-01 | |
Ambeed | A952246-1g |
1,2-Bis(4-nitrophenyl)ethane |
736-30-1 | 95+% | 1g |
$507.0 | 2024-04-17 |
1,2-Bis(4-nitrophenyl)ethane 関連文献
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1. From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approachIluminada Gallardo,Ana Belén Gómez,Gonzalo Guirado,Adrián Lari?o,Miquel Moreno,Manuel Ortigosa,Sergio Soler New J. Chem. 2018 42 7005
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2. From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approachIluminada Gallardo,Ana Belén Gómez,Gonzalo Guirado,Adrián Lari?o,Miquel Moreno,Manuel Ortigosa,Sergio Soler New J. Chem. 2018 42 7005
-
3. Elimination reactions. Part II. Base-catalysed formation of stilbene derivatives from α-phenyl- and α-(4-nitrobenzyl)-substituted 4-nitrobenzyl chlorideRasmy Tewfik,Fouad M. Fouad,Patrick G. Farrell J. Chem. Soc. Perkin Trans. 2 1975 384
-
Charlotte Wiles,Paul Watts Chem. Commun. 2011 47 6512
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J. Grimshaw,J. S. Ramsey J. Chem. Soc. B 1968 60
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6. Lead as a reducing agent in the preparation of bibenzyls and aromatic azoxy-compoundsJ. A. Azoo,J. Grimshaw J. Chem. Soc. C 1968 2403
-
Vebj?rn Eikemo,Leiv K. Sydnes,Magne O. Sydnes RSC Adv. 2021 11 32339
-
8. The influence of the nitro-group upon side-chain reactivity. Part VI. The d-orbital resonance stabilisation of α-bromo- and α-iodo-4-nitrobenzyl anions, retarding their α-elimination to 4-nitrophenylcarbeneA. A. Abdallah,Y. Iskander,Y. Riad J. Chem. Soc. B 1969 1178
-
9. Kinetics and mechanism of the reaction of 4-nitrobenzylidene dichloride with hydroxide ionSwee Hock Goh,Toh Seok Kam J. Chem. Soc. Perkin Trans. 2 1978 648
-
Karsten Neumann,Mirka-Kristin Verhoefen,Jan-Michael Mewes,Andreas Dreuw,Josef Wachtveitl Phys. Chem. Chem. Phys. 2011 13 17367
1,2-Bis(4-nitrophenyl)ethaneに関する追加情報
Introduction to 1,2-Bis(4-nitrophenyl)ethane (CAS No. 736-30-1)
1,2-Bis(4-nitrophenyl)ethane, identified by the Chemical Abstracts Service Number (CAS No.) 736-30-1, is a significant organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound, featuring a central ethane core substituted with two 4-nitrophenyl groups, exhibits unique structural and electronic properties that make it a valuable candidate for various applications, particularly in the development of novel materials and bioactive molecules.
The molecular structure of 1,2-Bis(4-nitrophenyl)ethane consists of a symmetric arrangement of two nitro-substituted aromatic rings connected by a methylene bridge. This configuration imparts distinct physicochemical characteristics, including moderate solubility in organic solvents and a certain degree of thermal stability. These properties are particularly useful in synthetic chemistry, where the compound can serve as an intermediate in the preparation of more complex molecules.
In recent years, there has been growing interest in exploring the potential of 1,2-Bis(4-nitrophenyl)ethane in pharmaceutical applications. The nitro group, a well-known pharmacophore, is known to influence the reactivity and biological activity of molecules. Researchers have been investigating how the presence of two nitro groups in 1,2-Bis(4-nitrophenyl)ethane can modulate its interactions with biological targets. Preliminary studies suggest that this compound may exhibit properties relevant to drug discovery, particularly in the context of enzyme inhibition and receptor binding.
One of the most compelling aspects of 1,2-Bis(4-nitrophenyl)ethane is its utility as a building block in medicinal chemistry. The ability to functionalize both aromatic rings independently allows for the creation of a diverse library of derivatives with tailored biological activities. For instance, selective reduction of the nitro groups can yield amino-substituted analogs, which may exhibit different pharmacological profiles. This flexibility makes 1,2-Bis(4-nitrophenyl)ethane a promising scaffold for designing novel therapeutic agents.
Furthermore, the electronic properties of 1,2-Bis(4-nitrophenyl)ethane have been explored in the context of materials science. The nitro groups contribute to the molecule's electron-withdrawing nature, making it potentially useful in organic electronics and optoelectronic devices. Recent studies have demonstrated its applicability in the synthesis of conductive polymers and organic semiconductors, where such electron-deficient systems play a crucial role.
The synthesis of 1,2-Bis(4-nitrophenyl)ethane typically involves nucleophilic substitution reactions or cross-coupling strategies starting from readily available precursors like 4-nitrotoluene or 4-nitrobenzyl halides. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it easier to access this compound for research purposes. The development of greener synthetic routes has also been a focus area, ensuring that its production aligns with sustainable chemistry principles.
In academic research, 1,2-Bis(4-nitrophenyl)ethane has been employed as a model compound to study electronic effects and steric influences on aromatic systems. Its symmetric structure allows researchers to investigate how substituents affect molecular orbitals and reactivity patterns. These insights are not only valuable for understanding fundamental chemical principles but also inform the design of more complex molecules with desired properties.
The pharmaceutical industry has taken note of the potential applications of 1,2-Bis(4-nitrophenyl)ethane and related derivatives. Several research groups have reported on its use in high-throughput screening campaigns to identify novel bioactive compounds. The nitro group's ability to engage with various biological targets makes it an attractive feature for drug discovery efforts. Additionally, computational modeling studies have helped predict how modifications to the structure might enhance potency or selectivity.
Looking ahead, future research on 1,2-Bis(4-nitrophenyl)ethane is likely to focus on expanding its utility in drug development and materials science. Efforts may include exploring new synthetic pathways to improve yield and purity or investigating its role in targeted drug delivery systems. The growing emphasis on precision medicine also suggests that compounds like 1,2-Bis(4-nitrophenyl)ethane, with their tunable properties, could play a significant role in personalized therapeutic approaches.
The versatility of 1,2-Bis(4-nitrophenyl)ethane underscores its importance as a chemical entity with broad applicability across multiple disciplines. Whether used as an intermediate in synthesis or as a starting point for developing new materials or drugs, this compound exemplifies how structural innovation can drive scientific progress. As research continues to uncover new possibilities for its use, 1,2-Bis(4-nitrophenyl)ethane is poised to remain a cornerstone in both academic and industrial chemistry.
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